N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
This interaction could potentially inhibit the activity of these enzymes, leading to altered biochemical signaling .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, affecting neural signal transmission. On the other hand, lipoxygenase inhibition can impact the synthesis of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Similar compounds, known as sulfa drugs or sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, inhibition of cholinesterases could lead to enhanced neural signaling, while inhibition of lipoxygenase could reduce inflammatory responses .
Properties
IUPAC Name |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-12-3-5-14-16(10-12)27-9-8-26-14)6-4-13-11-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7,10-11H,4,6,8-9H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFSWXUTBNISLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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